

Precision and Accuracy of Molnupiravir Assays: A Comparative Analysis of Analytical Methods

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A detailed guide for researchers and drug development professionals on the inter-day and intra-day precision and accuracy of analytical methods for the quantification of Molnupiravir and its active metabolite.

This guide provides a comprehensive comparison of different analytical methods used for the quantification of Molnupiravir and its active metabolite, β -d-N4-hydroxycytidine (NHC), in various biological matrices. The focus is on inter-day and intra-day precision and accuracy, crucial parameters for the validation of bioanalytical methods. The data presented is compiled from several studies and is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Data Summary: Inter-day and Intra-day Precision and Accuracy

The following tables summarize the precision (expressed as Relative Standard Deviation, %RSD) and accuracy (expressed as %Recovery or within a certain percentage of the nominal value) for different Molnupiravir and NHC assays.

Table 1: RP-HPLC-UV Methods for Molnupiravir



Analyte	Matrix	Concentr ation Range	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%Recov ery)	Referenc e
Molnupiravi r	Bulk & Formulatio n	1–32 μg/mL	< 2.0%	< 2.0%	99.77% – 100.26%	[1]
Molnupiravi r	Bulk & Formulatio n	0.2–80.0 μg/mL	0.51% (for two analysts)	0.57% (for two days)	99.96% – 100.67%	[2]
Molnupiravi r	Bulk & Tablet	20–100 μg/mL	< 2.0%	< 2.0%	98% – 102%	[3]
Molnupiravi r	API & Dosage Forms	30–70 μg/mL	< 2.0%	< 2.0%	Not explicitly stated, but method found to be accurate	[4]

Table 2: LC-MS/MS Methods for Molnupiravir and its Metabolite (NHC)



Analyte	Matrix	Concentr ation Range	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy	Referenc e
Molnupiravi r & NHC	Human Plasma & Saliva	2.5–5000 ng/mL	Within 15%	Within 15%	Within ±15% of nominal values (±20% at LLOQ)	[5][6][7]
NHC	Human Plasma	10–10,000 ng/mL	Within 15%	Within 15%	Within ±15% of nominal values (±20% at LLOQ)	[8][9][10]
NHC	Human Plasma	20.0– 10,000.0 ng/mL	5.8% - 9.4%	5.8% - 8.7%	-7.7% to 4.0% Relative Error	[11]
Molnupiravi r	Rat Plasma	6.25–50 ng/mL	Within 15%	Within 15%	97.85% - 98.83%	[12][13]

Experimental Protocols

Below are detailed methodologies from key studies that provide insights into the experimental setup for Molnupiravir and NHC analysis.

RP-HPLC-UV Method for Molnupiravir in Bulk and Formulation[1][2]

• Sample Preparation: Standard solutions of Molnupiravir were prepared in a diluent, typically a mixture of the mobile phase components.



- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible detector.
- Chromatographic Conditions:
 - Column: C18 column (e.g., 250mm x 4.6mm, 5μm).[1]
 - Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) or a phosphate buffer and acetonitrile (e.g., 80:20 v/v).[1][2]
 - Flow Rate: Typically 1.0 mL/min.[2]
 - Detection Wavelength: 230 nm or 236 nm.[1][2]
- Validation: The method was validated according to ICH guidelines for parameters including precision, accuracy, linearity, specificity, and robustness.[1][2]

LC-MS/MS Method for Simultaneous Quantification of Molnupiravir and NHC in Human Plasma and Saliva[5][6]

- Sample Preparation:
 - Collect whole blood and saliva on wet ice.
 - Centrifuge the samples to obtain plasma and saliva supernatants.
 - Immediately precipitate proteins by adding acetonitrile (ratio of 3:1, acetonitrile to plasma/saliva v/v) to prevent the conversion of Molnupiravir to NHC.[5]
 - Vortex the mixture and freeze the sample extracts at -80 °C until analysis.
- Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).
- Chromatographic Conditions: The specific column, mobile phase, and gradient conditions are optimized to achieve separation of Molnupiravir and NHC.
- Mass Spectrometry:



- Ionization Mode: Electrospray Ionization (ESI).
- Transitions (m/z):
 - Molnupiravir: 328.1 → 126.0[5]
 - NHC: 258.0 → 125.9[5]
 - Stable Isotope Labeled Internal Standards were used for quantification.
- Validation: The method was validated in accordance with EMA and FDA guidelines.[5]

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the analysis of Molnupiravir and its metabolite in biological samples using LC-MS/MS.



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Caption: Experimental workflow for Molnupiravir/NHC analysis by LC-MS/MS.

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